

A Technical Guide to the Chemical Synthesis and Derivatives of Celgosivir

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, a 6-O-butanoyl ester derivative of the natural product castanospermine, is an oral prodrug that has garnered significant interest in the field of antiviral research.[1] It functions as a potent inhibitor of α-glucosidase I, a host enzyme crucial for the proper folding and maturation of viral glycoproteins.[2][3] By disrupting this host-mediated process, **Celgosivir** exhibits broad-spectrum antiviral activity against a range of enveloped viruses, including Flaviviruses such as the dengue virus, as well as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).[4] This technical guide provides a comprehensive overview of the chemical synthesis of **Celgosivir**, its mechanism of action, and available data on its derivatives.

Chemical Synthesis of Celgosivir

The most widely adopted synthetic route to **Celgosivir** (6-O-butanoylcastanospermine) commences with its parent compound, castanospermine. The key challenge in this synthesis is the regioselective acylation of the C-6 hydroxyl group among the four secondary hydroxyl groups of castanospermine. A highly effective one-pot procedure has been developed to achieve this selective butanoylation.[5]

Experimental Protocol: One-Pot Synthesis of Celgosivir

Foundational & Exploratory





This procedure, adapted from improved methods, allows for the efficient synthesis of **Celgosivir** with a high yield.[5]

Materials:

- Castanospermine
- · Bis(tributyltin) oxide
- Toluene
- Butyryl chloride
- Ethanol
- Anhydrous Hydrogen Chloride (HCl) in ethanol or isopropanol
- Heptane

Procedure:

- A mixture of castanospermine and bis(tributyltin) oxide (in a molar ratio of approximately 1:1.8) in toluene is heated to reflux. A Dean-Stark trap is used to azeotropically remove water from the reaction mixture.
- After complete water removal (typically after 3-4 hours), the reaction mixture is cooled to a low temperature (e.g., -15°C to -10°C).
- Butyryl chloride (approximately 1.8 molar equivalents relative to castanospermine) is added dropwise to the cooled solution, maintaining the low temperature.
- The reaction is allowed to warm to room temperature and stirred for a designated period (e.g., 2 hours).
- The reaction is then quenched by the addition of ethanol.
- Anhydrous hydrogen chloride (in ethanol or isopropanol) is added to the mixture to precipitate the hydrochloride salt of Celgosivir.



 The resulting solid is collected by filtration, washed with a non-polar solvent such as heptane, and dried under vacuum to yield 6-O-butanoylcastanospermine hydrochloride.

This improved one-pot procedure has been reported to achieve a yield of approximately 83%. [5] Earlier methods involving dibutyltin oxide in methanol followed by in-situ treatment with an acid chloride and triethylamine resulted in lower yields ranging from 18% to 44%.[5]

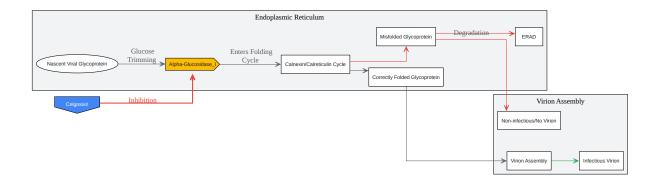
Quantitative Data on Celgosivir Synthesis

Parameter	Value	Reference
Starting Material	Castanospermine	[5]
Key Reagents	Bis(tributyltin) oxide, Butyryl chloride	[5]
Solvent	Toluene	[5]
Reported Yield	83%	[5]

Mechanism of Action: Inhibition of Viral Glycoprotein Processing

Celgosivir's antiviral activity stems from its ability to inhibit the host enzyme α -glucosidase I located in the endoplasmic reticulum (ER). This enzyme is responsible for the initial trimming of glucose residues from N-linked glycans on newly synthesized viral glycoproteins. Inhibition of this crucial step leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. The improper folding of viral envelope proteins prevents the assembly of mature, infectious virions, thereby halting the viral life cycle.





Click to download full resolution via product page

Caption: Mechanism of action of **Celgosivir** in the endoplasmic reticulum.

Derivatives of Celgosivir

While **Celgosivir** itself is a derivative of castanospermine, dedicated research on further derivatives of 6-O-butanoylcastanospermine is limited in publicly available literature. However, extensive research has been conducted on other 6-O-acyl derivatives of castanospermine to explore their structure-activity relationships (SAR). These studies provide valuable insights into how modifications to the acyl chain at the C-6 position can influence antiviral activity and toxicity.

The general synthetic approach to these derivatives follows a similar principle to the **Celgosivir** synthesis, involving the regioselective acylation of castanospermine at the 6-position with various acyl chlorides or anhydrides.



Antiviral Activity of Celgosivir and Related Compounds

The antiviral efficacy of **Celgosivir** has been demonstrated against a variety of viruses. The following table summarizes key in vitro and in vivo data.

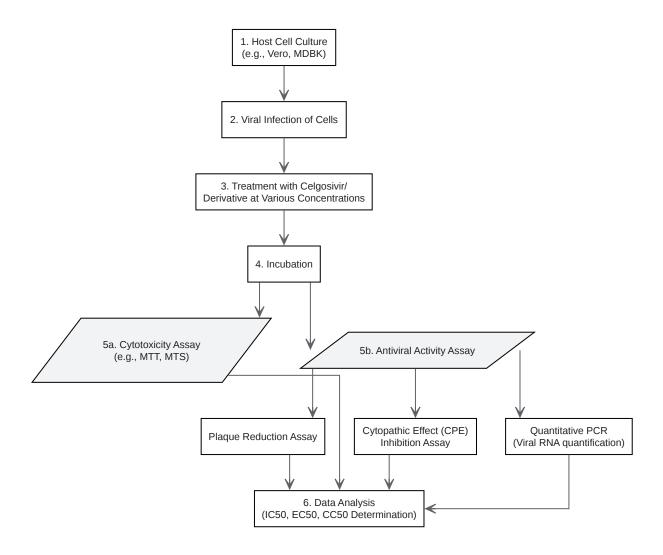
Compound	Virus	Assay	Activity (IC50 / EC50)	Reference
Celgosivir	HIV-1		2.0 ± 2.3 μM (IC50)	[6]
Celgosivir	Bovine Viral Diarrhoea Virus (BVDV)	Plaque Assay	16 μM (IC50)	[6]
Celgosivir	Bovine Viral Diarrhoea Virus (BVDV)	Cytopathic Effect Assay	47 μM (IC50)	[6]
Celgosivir	Dengue Virus 2 (DENV2)		0.2 μM (EC50)	[6]
Celgosivir	Dengue Virus 1, 3, 4 (DENV1, 3, 4)		< 0.7 µM (EC50)	[6]
Celgosivir	α-glucosidase		0.7 μg/ml (IC50)	[7]
Castanospermin e	HIV-infected cells (glycoprotein processing)		254 μM (IC50)	[6]
Celgosivir	HIV-infected cells (glycoprotein processing)		20 μM (IC50)	[6]

Pharmacokinetic studies in mice have shown that **Celgosivir** is rapidly metabolized to its active form, castanospermine. In a lethal mouse model of dengue virus infection, a twice-daily regimen of **Celgosivir** was found to be more protective than a single daily dose, highlighting the importance of maintaining a minimum concentration of the active compound.



Experimental Workflow for Antiviral Activity Assessment

The evaluation of **Celgosivir** and its derivatives' antiviral activity typically follows a standardized workflow.



Click to download full resolution via product page



Caption: General experimental workflow for in vitro antiviral evaluation.

Conclusion

Celgosivir represents a promising class of host-targeting antiviral agents with a well-defined mechanism of action. Its chemical synthesis from castanospermine is efficient and high-yielding. While the exploration of direct **Celgosivir** derivatives is not extensively documented, the broader class of 6-O-acyl castanospermine analogs provides a rich area for future research and development. The data presented in this guide offer a solid foundation for researchers and professionals in the field to build upon in the ongoing effort to develop novel and effective antiviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. U.S. Patent for Ladder mountable container Patent (Patent # D 300,563 issued April 4, 1989) - Justia Patents Search [patents.justia.com]
- 3. jocpr.com [jocpr.com]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Synthesis and Derivatives of Celgosivir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668368#the-chemical-synthesis-and-derivatives-of-celgosivir]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com